Methyl 3-bromo-4-chloropicolinate
Description
Methyl 3-bromo-4-chloropicolinate is a halogenated picolinate ester with the molecular formula C₇H₅BrClNO₂. It features a pyridine ring substituted with bromine at the 3-position, chlorine at the 4-position, and a methyl ester group at the 2-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in cross-coupling reactions due to the reactivity of its halogen substituents . Its structural uniqueness arises from the combination of bromine and chlorine, which influence electronic effects, steric hindrance, and binding affinity in downstream applications.
Properties
Molecular Formula |
C7H5BrClNO2 |
|---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
methyl 3-bromo-4-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)6-5(8)4(9)2-3-10-6/h2-3H,1H3 |
InChI Key |
CYAYIHAAKZCWGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in the Picolinate Ester Family
Key analogs include:
| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Methyl 3-bromo-4-chloropicolinate | Not Provided | Br (3), Cl (4), COOCH₃ (2) | C₇H₅BrClNO₂ | 264.48 |
| Methyl 6-bromo-3-fluoropicolinate | 1214332-47-4 | Br (6), F (3), COOCH₃ (2) | C₇H₅BrFNO₂ | 248.03 |
| 6-Bromo-4-methylpicolinic acid | 1060804-72-9 | Br (6), CH₃ (4), COOH (2) | C₇H₆BrNO₂ | 232.04 |
| Ethyl 3-chloro-6-(trifluoromethyl)picolinate | 1214332-53-2 | Cl (3), CF₃ (6), COOCH₂CH₃ (2) | C₉H₇ClF₃NO₂ | 267.61 |
Key Observations :
- Halogen Effects : Bromine and chlorine in this compound enhance electrophilicity compared to fluorine or trifluoromethyl groups in analogs like Methyl 6-bromo-3-fluoropicolinate . This increases reactivity in Suzuki-Miyaura couplings.
- Ester vs. Acid : 6-Bromo-4-methylpicolinic acid lacks the methyl ester, making it more polar and less volatile, which impacts its utility in organic solvents .
Physicochemical Properties of Methyl Esters
General trends for methyl esters (Table 3, ):


*Estimates based on structural analogs.
- Volatility : this compound likely has lower volatility than methyl salicylate due to higher molecular weight and halogen content .
- Solubility: Halogenation reduces water solubility compared to non-halogenated esters like methyl salicylate .
Research Findings and Trends
- Agrochemical Use : Halogenated picolinates like this compound are precursors to herbicides, leveraging halogen substituents for target specificity .
- Pharmaceutical Potential: Analogous to 6-bromo-4-methylpicolinic acid, bromine and chlorine may enhance binding to metalloenzymes or kinase targets .
- Environmental Persistence: Halogens increase environmental persistence compared to non-halogenated esters, as observed in VOC studies .
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